molecular formula C11H9NO4 B12977199 Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate

Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate

Cat. No.: B12977199
M. Wt: 219.19 g/mol
InChI Key: GJJPJFLCGONFGY-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H9NO4 It belongs to the class of indoline derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indoline derivative with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, quinones, and hydroxy compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-dioxoindoline-7-carboxylate
  • Methyl 2,3-dioxoindoline-4-carboxylate
  • Methyl 2,3-dioxoindoline-5-carboxylate

Uniqueness

Methyl 7-methyl-2,3-dioxoindoline-6-carboxylate is unique due to its specific substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

methyl 7-methyl-2,3-dioxo-1H-indole-6-carboxylate

InChI

InChI=1S/C11H9NO4/c1-5-6(11(15)16-2)3-4-7-8(5)12-10(14)9(7)13/h3-4H,1-2H3,(H,12,13,14)

InChI Key

GJJPJFLCGONFGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C2=O)C(=O)OC

Origin of Product

United States

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